molecular formula C13H18N4O2S B2579898 ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate CAS No. 1421498-83-0

ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate

Cat. No.: B2579898
CAS No.: 1421498-83-0
M. Wt: 294.37
InChI Key: PTZGDKZABOIZBO-UHFFFAOYSA-N
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Description

Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It is characterized by a molecular structure featuring a 3,5-dimethylpyrazole moiety linked to a thiazole ring via a carbamate ethyl spacer. This specific architecture combines privileged scaffolds known for diverse biological activities. Heterocycles containing pyrazole and thiazole rings are frequently explored for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the carbamate functional group is a common feature in agrochemicals and pharmaceuticals, often influencing the molecule's bioavailability and metabolic stability . As a versatile building block, this compound serves as a key intermediate in organic synthesis and drug discovery programs, particularly for the development of novel therapeutic agents. Its balanced reactivity and stability make it suitable for further chemical modifications and structure-activity relationship (SAR) studies. Researchers can utilize this compound to synthesize more complex molecules or to investigate new biological pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-19-13(18)14-6-5-11-8-20-12(15-11)17-10(3)7-9(2)16-17/h7-8H,4-6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZGDKZABOIZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploring new chemical reactions and developing novel materials.

Biology

In biological research, ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate can be utilized as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable in biochemical assays.

Medicine

The compound shows promise as a therapeutic agent due to its potential interactions with specific proteins or receptors. It is particularly relevant in drug development for oncology and infectious diseases, where compounds containing pyrazole and thiazole moieties are known for their diverse therapeutic effects, including antimicrobial and anticancer properties .

Industrial Applications

In industrial settings, this compound can be used to develop new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for customization in material science applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that modifications on the thiazole ring enhanced biological activity .

Case Study 2: Enzyme Interaction Studies

Another research project utilized this compound to probe enzyme interactions in cellular pathways. The results indicated that it effectively modulated enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its pyrazole-thiazole-carbamate architecture. Below is a detailed comparison with similar compounds, focusing on structural features, synthesis efficiency, and molecular characteristics.

Structural Features
Compound Name / ID Core Heterocycles Key Substituents Reference
Target Compound Thiazole + Pyrazole Ethylcarbamate, 3,5-dimethylpyrazole
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole + Phenylureido Trifluoromethylphenyl, piperazine-acetate
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Thiazole + Pyrrole Phenylthiazole, pyrrole-carboxylate
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido]-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole + Hydroperoxypropan-2-yl Hydroperoxy group, diphenylhexane backbone

Key Observations :

  • Pyrazole vs. Phenylureido/Pyrrole: The target compound’s 3,5-dimethylpyrazole may confer distinct electronic and steric effects compared to phenylureido (e.g., 10d) or pyrrole (e.g., ) groups.
  • Carbamate Position : The ethylcarbamate in the target compound is directly linked to the thiazole-ethyl chain, whereas analogs in feature carbamates on complex peptide-like backbones, which may influence target specificity .
Pharmacological Implications
  • Thiazole-Pyrazole Synergy : The combination of thiazole and pyrazole may enhance dual inhibitory effects on enzymes like cyclooxygenase (COX) or kinases, as seen in related molecules .
  • Carbamate vs.

Biological Activity

Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate, also known by its CAS number 1421498-83-0, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight294.38 g/mol
CAS Number1421498-83-0

1. Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety, similar to ethyl carbamate, exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cells, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

The mechanisms of action often involve the inhibition of critical targets such as topoisomerase II and EGFR, which are essential for cancer cell growth and survival . A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through multiple pathways, suggesting that ethyl carbamate may share similar mechanisms due to its structural similarities .

2. Antimicrobial Activity

Compounds with thiazole and pyrazole structures have been reported to possess antimicrobial properties. Ethyl carbamate's potential effectiveness against bacterial strains has been explored in several studies. The presence of the thiazole ring is linked to enhanced activity against Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and infections. Some studies have suggested that compounds similar to ethyl carbamate can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This suggests a potential dual role for ethyl carbamate in both reducing inflammation and combating cancer.

Case Study 1: Anticancer Efficacy

In a study investigating various pyrazole derivatives, it was found that those with thiazole substitutions exhibited enhanced cytotoxicity against human breast cancer cells compared to their non-thiazole counterparts. The study employed MTT assays to measure cell viability and concluded that ethyl carbamate could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of thiazole-containing compounds against clinical isolates of bacteria. Ethyl carbamate was included in the screening process, demonstrating significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiazole ring could lead to increased efficacy .

Q & A

Q. How are spectral artifacts (e.g., NMR splitting) accounted for in structural assignments?

  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Use deuterated solvents (e.g., DMSO-d6) to minimize exchange broadening .

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